![molecular formula C16H20N2O3 B5790123 N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide often involves complex reactions between halogenated hydrocarbons and amines. For instance, the halogenated hydrocarbon amination reaction has been used to produce compounds with similar structures, confirming their formation through techniques like IR, NMR, and X-ray diffraction. These methods indicate the intricacies involved in synthesizing such quinoline derivatives (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of related quinoline compounds has been detailed through X-ray diffraction, highlighting features like the dihedral angle between substituted quinolyl and phenyl groups. These studies provide insights into the three-dimensional arrangements and intermolecular interactions within such molecules, critical for understanding their chemical behavior (Junzo Hirano et al., 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions and aminodehalogenation, leading to the formation of new compounds. These reactions are pivotal for altering the chemical structure and hence the properties of the quinoline-based compounds (O. V. Dyablo et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for the practical application of these compounds. While specific data on N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide is limited, related research indicates that these properties significantly influence the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming hydrogen bonds, are essential for understanding the applications and limitations of quinoline derivatives. Studies suggest that weak hydrogen bonds among molecules can stack the entire molecule into a three-dimensional structure, affecting its chemical interactions (Bai et al., 2012).
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)16(20)18(3)9-12-7-11-8-13(21-4)5-6-14(11)17-15(12)19/h5-8,10H,9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSNLLWHQNWVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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